molecular formula C9H11ClO2 B13648656 2-Chloro-3-isopropoxyphenol

2-Chloro-3-isopropoxyphenol

Cat. No.: B13648656
M. Wt: 186.63 g/mol
InChI Key: VAAJKJOCDNKDII-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chlorine atom and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and energy consumption to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-isopropoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-isopropoxyphenol involves its interaction with cellular components. As a phenol derivative, it is believed to disrupt cell membranes by binding to proteins and lipids, leading to cell lysis. The chlorine atom enhances its reactivity, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: Lacks the isopropoxy group, making it less hydrophobic.

    3-Isopropoxyphenol: Lacks the chlorine atom, resulting in different reactivity.

    4-Chloro-3-isopropoxyphenol: Similar structure but with the chlorine atom in a different position.

Uniqueness

2-Chloro-3-isopropoxyphenol is unique due to the combined presence of the chlorine atom and the isopropoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-chloro-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H11ClO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3

InChI Key

VAAJKJOCDNKDII-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1Cl)O

Origin of Product

United States

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